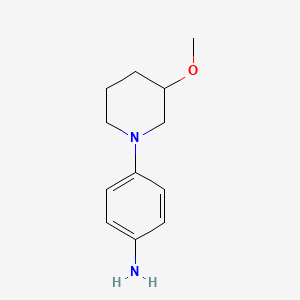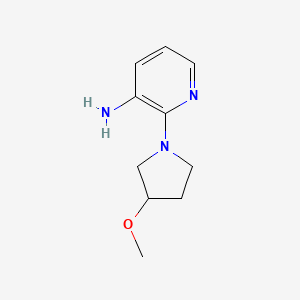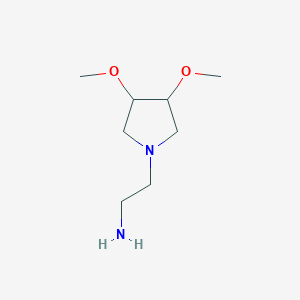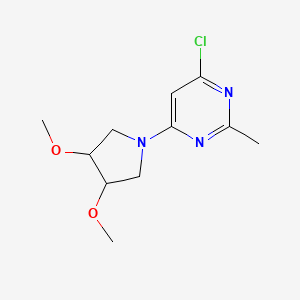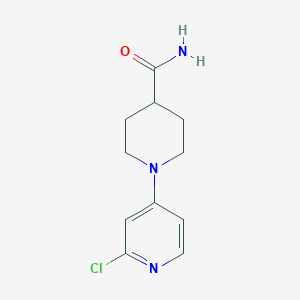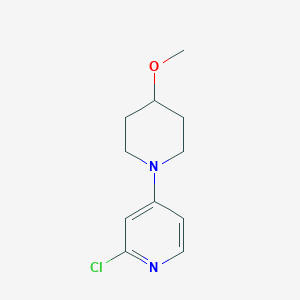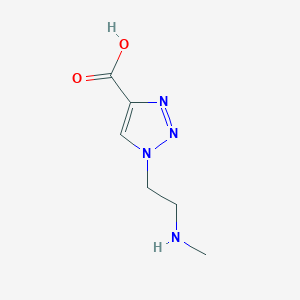
1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine
Übersicht
Beschreibung
“1-(2-Chloropyridin-4-yl)ethanone” is a laboratory chemical . It’s used in various applications but not recommended for food, drug, pesticide or biocidal product use .
Molecular Structure Analysis
The molecular formula for “1-(2-Chloropyridin-4-yl)ethanone” is C7H6ClNO . For “1-(2-Chloropyridin-4-yl)-3-phenylurea”, the molecular formula is C9H8ClNO2 .
Physical And Chemical Properties Analysis
The weight percentage of “1-(2-Chloropyridin-4-yl)ethanone” is 97% .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is a compound with significant potential in various chemical synthesis and research applications. Research studies have highlighted its utility in the synthesis of dihydropiperazine neonicotinoid compounds, where it serves as a precursor or an intermediate in the production of insecticidal agents. Dihydropiperazines, structurally related to this compound, have been explored for their ability to act as bioisosteric replacements in neonicotinoid compounds, offering a degree of molecular rigidity not present in acyclic counterparts, which can be crucial for biological activity (Samaritoni et al., 2003).
Applications in Antimicrobial Research
Furthermore, derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Studies involving the synthesis of new pyridine derivatives, including those utilizing 2-chloropyridine-3-carboxylic acid, have demonstrated variable and modest antimicrobial activity against several strains of bacteria and fungi. These findings suggest the compound's derivatives could be explored further for potential antimicrobial applications (Patel, Agravat, & Shaikh, 2011).
Potential in Material Science
Additionally, compounds structurally similar to this compound have been involved in the synthesis and study of materials exhibiting unique properties, such as spin-transitions in iron(II) complexes. These studies contribute to a broader understanding of the impact of polymorphism on the behavior of spin-crossover compounds, potentially leading to applications in material science and nanotechnology (Pritchard et al., 2009).
Exploration in Nootropic Agents
The scope of research also extends to the exploration of nootropic agents, where related dihydropiperazine structures have been synthesized for potential cognitive enhancement effects. This area of study highlights the versatility of compounds related to this compound in the development of new therapeutic agents (Valenta et al., 1994).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 1-(2-Chloropyridin-4-yl)-4-isopropylpiperazine is the enzyme Lysyl Oxidase Like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin, which are essential components of the extracellular matrix in various tissues .
Mode of Action
This compound acts as a selective inhibitor of LOXL2 . It binds to LOXL2, reducing its enzymatic activity and thereby affecting the cross-linking of collagen and elastin . This interaction leads to changes in the structure and function of the extracellular matrix, which can influence various biological processes, including tissue remodeling and fibrosis .
Biochemical Pathways
The inhibition of LOXL2 by this compound affects the lysyl oxidase pathway . This pathway is involved in the biosynthesis of connective tissue, particularly the formation and repair of collagen and elastin . By inhibiting LOXL2, the compound can disrupt these processes, leading to alterations in tissue structure and function .
Pharmacokinetics
It has been suggested that the compound may have good bioavailability, as it is able to effectively inhibit loxl2 in human whole blood assays .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve alterations in the extracellular matrix . By inhibiting LOXL2, the compound can disrupt the formation and repair of collagen and elastin, leading to changes in tissue structure and function . These effects may have implications for various pathological conditions, including fibrotic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of blood proteins can affect the compound’s ability to inhibit LOXL2 . Furthermore, factors such as pH, temperature, and the presence of other substances could potentially influence the compound’s stability and activity.
Eigenschaften
IUPAC Name |
1-(2-chloropyridin-4-yl)-4-propan-2-ylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3/c1-10(2)15-5-7-16(8-6-15)11-3-4-14-12(13)9-11/h3-4,9-10H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSMNRBKGRKPIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}propane-1,2-diol](/img/structure/B1474481.png)

